molecular formula C10H10N2O B3331837 2-Amino-4-hydroxy-8-methylquinoline CAS No. 860715-42-0

2-Amino-4-hydroxy-8-methylquinoline

Cat. No.: B3331837
CAS No.: 860715-42-0
M. Wt: 174.20 g/mol
InChI Key: USIPUFIBZLYVPB-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with its unique structure, has garnered interest in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Amino-4-hydroxy-8-methylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-8-methylquinoline involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and disrupting their biological functions. This compound can also inhibit enzymes by interacting with their active sites, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-8-methylquinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(13)5-9(11)12-10(6)7/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPUFIBZLYVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673737
Record name 2-Amino-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860715-42-0
Record name 2-Amino-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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